molecular formula C24H21N3O4 B5691781 N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5691781
M. Wt: 415.4 g/mol
InChI Key: HPJCZSGZONGQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is an important biomarker for neuroinflammation and is highly expressed in activated microglia and astrocytes in the central nervous system. DPA-714 has been extensively studied for its potential applications in neuroimaging and drug development.

Mechanism of Action

DPA-714 selectively binds to N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide, which is highly expressed in activated microglia and astrocytes in the central nervous system. N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is involved in the regulation of mitochondrial function, steroidogenesis, and immune response. Activation of N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to reduce neuroinflammation and promote neuroprotection.
Biochemical and Physiological Effects:
DPA-714 has been shown to reduce neuroinflammation and promote neuroprotection in various animal models of neurological disorders. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and traumatic brain injury. DPA-714 has a good safety profile and does not produce any significant adverse effects.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for lab experiments. It is a highly selective ligand for N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide and can be used as a tracer in PET imaging to visualize neuroinflammation in vivo. It has also been shown to have potential therapeutic applications for neurological disorders. However, DPA-714 has some limitations for lab experiments. It is a relatively new compound and its safety and efficacy in humans have not been fully established. It is also expensive and difficult to synthesize.

Future Directions

There are several future directions for research on DPA-714. One direction is to investigate its potential as a therapeutic agent for neurological disorders. Another direction is to optimize its synthesis and develop more efficient methods for its production. Further research is also needed to fully understand its mechanism of action and its effects on mitochondrial function, steroidogenesis, and immune response. Additionally, more studies are needed to establish its safety and efficacy in humans.

Synthesis Methods

DPA-714 can be synthesized through a multi-step process. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 2-naphthylamine to form 2-(2-naphthyl)-1,3-benzodioxole. The second step involves the reaction of 2-(2-naphthyl)-1,3-benzodioxole with ethyl 2-bromoacetate to form ethyl 2-(2-naphthyl)-1,3-benzodioxole-5-carboxylate. The final step involves the reaction of ethyl 2-(2-naphthyl)-1,3-benzodioxole-5-carboxylate with hydrazine hydrate and acetic anhydride to form DPA-714.

Scientific Research Applications

DPA-714 has been extensively studied for its potential applications in neuroimaging and drug development. It has been shown to selectively bind to N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide and can be used as a tracer in positron emission tomography (PET) imaging to visualize neuroinflammation in vivo. DPA-714 has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-30-19-9-10-21(22(14-19)31-2)25-23(28)15-27-24(29)12-11-20(26-27)18-8-7-16-5-3-4-6-17(16)13-18/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJCZSGZONGQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

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